molecular formula C13H22O B1622599 Cyclohexyl(dicyclopropyl)methanol CAS No. 71172-68-4

Cyclohexyl(dicyclopropyl)methanol

Cat. No.: B1622599
CAS No.: 71172-68-4
M. Wt: 194.31 g/mol
InChI Key: JGIFCDXLSBRZQP-UHFFFAOYSA-N
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Description

Cyclohexyl(dicyclopropyl)methanol is a tertiary alcohol characterized by a cyclohexyl backbone substituted with two cyclopropyl groups and a hydroxyl group. Its synthesis involves a radical I/Mg-exchange reaction followed by ketone addition, as demonstrated in recent studies. For example, dicyclopropyl(3-(4-methoxyphenyl)cyclohexyl)methanol (6b) and dicyclopropyl(3-((triisopropylsilyl)oxy)cyclohexyl)methanol (6d) were synthesized using sBu₂Mg and dicyclopropyl ketone under TP3 conditions, yielding 55% and unspecified amounts, respectively . Structural confirmation relied on NMR and HR-MS, with stereochemistry determined via NOE experiments .

Properties

CAS No.

71172-68-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

cyclohexyl(dicyclopropyl)methanol

InChI

InChI=1S/C13H22O/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h10-12,14H,1-9H2

InChI Key

JGIFCDXLSBRZQP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2CC2)(C3CC3)O

Canonical SMILES

C1CCC(CC1)C(C2CC2)(C3CC3)O

Other CAS No.

71172-68-4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The dicyclopropyl groups in this compound introduce significant steric hindrance compared to monosubstituted analogs like cyclohexyl(phenyl)methanol. This bulkiness may reduce reactivity in nucleophilic substitutions or esterification reactions.
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 6b) enhance stability, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in analogs) could alter acidity or hydrogen-bonding capacity .
  • Synthetic Flexibility: this compound derivatives are synthesized via tailored radical I/Mg-exchange protocols, contrasting with traditional methods like Grignard reactions used for simpler analogs .
2.2. Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) are absent in the provided evidence, inferences can be made:

  • Polarity: The hydroxyl group and bulky substituents likely render this compound less polar than analogs with smaller substituents (e.g., cyclopropyl alone).
  • Thermal Stability: Rigid cyclopropyl rings may enhance thermal stability compared to linear alkyl-substituted cyclohexanols.

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